cladionol A
Description
Cladionol A is a polyketide glycoside isolated from the marine-derived fungus Gliocladium sp., which was first identified in a 2005 study . Structurally, it consists of a polyketide backbone glycosylated with a β-D-mannopyranoside and an arabitol moiety. The relative stereochemistry of its polyketide chain (C-2–C-3) was determined via J-based configuration analysis, while the absolute configuration of the mannose unit was confirmed using chiral HPLC . This compound exhibits modest cytotoxicity, though its exact molecular targets remain under investigation . Its unique structural features, including conjugated double bonds at positions C-4/C-5, C-8/C-9, and C-12/C-13, distinguish it from related fungal polyketides .
Properties
Molecular Formula |
C45H80O16 |
|---|---|
Molecular Weight |
877.1 g/mol |
IUPAC Name |
[(2R,3R,4R)-2,3,4,5-tetrahydroxypentyl] (4E,8E,12E)-15-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,7,11-trihydroxy-2,4,6,8,10,12,14,16,18,20-decamethyldocosa-4,8,12-trienoate |
InChI |
InChI=1S/C45H80O16/c1-13-22(2)14-23(3)15-29(9)43(61-45-42(56)41(55)40(54)35(60-45)21-58-32(12)47)30(10)18-27(7)37(51)25(5)16-24(4)36(50)26(6)17-28(8)38(52)31(11)44(57)59-20-34(49)39(53)33(48)19-46/h16-18,22-23,25-26,29-31,33-43,45-46,48-56H,13-15,19-21H2,1-12H3/b24-16+,27-18+,28-17+/t22?,23?,25?,26?,29?,30?,31?,33-,34-,35-,36?,37?,38?,39-,40-,41+,42+,43?,45+/m1/s1 |
InChI Key |
GRDLKOZEWJLCMH-PBNSJOAKSA-N |
Isomeric SMILES |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)C(=O)OC[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)O |
Synonyms |
cladionol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Compounds 1–5 (Journal of Antibiotics, 2010)
Compounds 1–5, isolated from Clonostachys candelabrum, share a polyketide glycoside framework with this compound but differ in key structural aspects:
- Double Bond Positions: this compound has conjugated double bonds at C-4/C-5, C-8/C-9, and C-12/C-13, whereas Compounds 1–5 feature a reversed arrangement of hydroxyl groups and alkenes in the polyketide backbone .
- NMR Signatures: Compounds 1–5 exhibit a distinctive α,β-unsaturated proton signal at δH 6.6–6.7 (H-3), absent in this compound. This suggests differences in electronic environments due to altered double bond positioning .
- Sugar Alcohol: Both this compound and Compounds 1–5 incorporate arabitol, but this compound’s arabinitol is esterified to the polyketide chain, while Compounds 1–5 feature additional stereochemical variations .
Roselipins
Roselipins, another class of fungal polyketides, share a glycosylated polyketide core but differ in their sugar moieties. For example, roselipin 1A contains mannitol instead of arabitol, and its polyketide chain lacks the conjugated double bond system seen in this compound .
Bioactivity Comparisons
Key Findings:
Structure-Activity Relationships: The position of double bonds and hydroxyl groups directly influences bioactivity. For instance, this compound’s conjugated system may enhance membrane interaction, contributing to cytotoxicity, while Compounds 1–5’s α,β-unsaturated proton correlates with anthelmintic effects .
Q & A
Basic Research Questions
Q. What are the key methodological considerations for isolating cladionol A from natural sources, and how do extraction protocols vary based on biological matrices?
- Answer : Isolation requires solvent optimization (e.g., methanol for polar metabolites) and chromatographic techniques like flash chromatography for preliminary separation. Matrix-specific challenges (e.g., plant vs. microbial sources) necessitate tailored protocols: plant extracts often require defatting steps, while microbial cultures may need pH-controlled precipitation . Purity validation via HPLC-UV or LC-MS is critical, with thresholds ≥95% for structural studies .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1D/2D experiments for stereochemistry) and High-Resolution Mass Spectrometry (HR-MS) are foundational. Complementary methods include X-ray crystallography for absolute configuration and FT-IR for functional group verification. Discrepancies in melting points or optical rotation values across studies should prompt re-evaluation of purity or solvent effects .
Q. How can researchers address contradictions in reported spectral data for this compound’s structural elucidation?
- Answer : Cross-validate data using orthogonal techniques (e.g., comparing NOESY NMR with computational modeling like DFT). Contradictions may arise from solvent impurities, tautomerism, or incorrect referencing. Systematic error analysis, including calibration of instruments and replication across labs, is advised .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound’s biosynthetic pathways in microbial systems?
- Answer : Use isotope-labeled precursors (e.g., ¹³C-glucose) in feeding experiments paired with gene knockout/overexpression models. Metabolomic profiling via LC-HRMS and transcriptomic analysis (RNA-seq) can link biosynthetic clusters to metabolite production. Hypothesis-driven frameworks like PICO (Population: microbial strain; Intervention: genetic modification; Comparison: wild-type; Outcome: metabolite yield) ensure methodological rigor .
Q. How can researchers resolve conflicting bioactivity data for cladionionol A across in vitro assays?
- Answer : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize assays. For cytotoxicity discrepancies, standardize cell lines (e.g., NIH/3T3 vs. HeLa), control for passage number, and validate via orthogonal assays (e.g., ATP quantification vs. apoptosis markers). Statistical meta-analysis of published IC₅₀ values can identify outliers .
Q. What strategies are effective for replicating this compound synthesis in non-native hosts, and how can yield bottlenecks be troubleshooted?
- Answer : Use heterologous expression systems (e.g., S. cerevisiae or E. coli) with codon-optimized genes. Troubleshoot low yields via fed-batch fermentation, precursor supplementation (e.g., methylmalonyl-CoA), and dynamic pathway regulation (CRISPRi/a). Analytical bottlenecks require real-time monitoring via LC-MS/MS and Design of Experiments (DoE) to optimize parameters .
Q. How should researchers design studies to evaluate this compound’s structure-activity relationships (SAR) against resistant pathogens?
- Answer : Employ fragment-based drug design (FBDD) with synthetic analogs modified at hydroxyl or methyl groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., bacterial efflux pumps). Validate via MIC assays against ESKAPE pathogens, with strict adherence to CLSI guidelines .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for reconciling contradictory in vivo vs. in vitro efficacy data for this compound?
- Answer : Apply mixed-effects models to account for interspecies variability (e.g., murine vs. humanized models). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ with in vivo bioavailability. Sensitivity analysis can identify critical variables (e.g., plasma protein binding) .
Q. How can computational tools enhance the rational design of this compound derivatives with improved pharmacokinetic profiles?
- Answer : Leverage QSAR models for ADMET prediction (e.g., SwissADME) and molecular dynamics simulations (GROMACS) to assess membrane permeability. Prioritize derivatives with LogP values <5 and polar surface area <140 Ų for oral bioavailability. Experimental validation via Caco-2 cell assays is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
